3-Amino-1-propanol-d4
Overview
Description
3-Amino-1-propanol-d4: is a deuterated form of 3-Amino-1-propanol, a primary amine and alcohol. The deuterium atoms replace the hydrogen atoms in the molecule, making it useful in various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties.
Mechanism of Action
Target of Action
3-Amino-1-propanol-d4 is a versatile building block in both personal care and pharmaceutical applications . It is often used as a molecular linker , which means it can bind to various targets depending on the specific application.
Mode of Action
The mode of action of this compound largely depends on its role as a molecular linker It can interact with its targets and induce changes based on the specific context of its application
Biochemical Pathways
This compound can be involved in various biochemical pathways due to its role as a molecular linker . It can be used in the preparation of polyurethanes and poly(propyl ether imine) dendrimers . It is also a key starting material in the total synthesis of (−)-ephedradine A (orantine), (−)-and (+)-tedanalactam . .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific application and the biochemical pathways it affects. As a molecular linker, it could potentially influence a wide range of cellular processes . .
Biochemical Analysis
Biochemical Properties
3-Amino-1-propanol-d4 interacts with various biomolecules in biochemical reactions. It is often used as a molecular linker and can be used in the preparation of polyurethanes and poly (propyl ether imine) dendrimers . It is also a key starting material in the total synthesis of (−)-ephedradine A (orantine), (−)-and (+)-tedanalactam . Furthermore, it serves as a precursor to synthesize a variety of medicinally important compounds by selective O - or N -arylation and amidation of 3-amino-1-propanol .
Metabolic Pathways
It is known that 3-Amino-1-propanol is a linear primary alkanolamine , suggesting that it may interact with enzymes or cofactors in metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Classical Amide Condensation Reaction: One method involves the classical amide condensation reaction using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to yield the key alcohol intermediate.
Optically Active Derivatives: Another method involves preparing optically active 3-amino-1-propanol derivatives, which can be used as intermediates in the synthesis of other compounds.
Industrial Production Methods: Industrial production methods for 3-Amino-1-propanol-d4 are not extensively documented, but they likely involve similar synthetic routes with the incorporation of deuterium through specific reagents or conditions.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions are less common for this compound due to its primary amine and alcohol functional groups.
Substitution: It can undergo substitution reactions, particularly involving the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Potential products include aldehydes or carboxylic acids.
Substitution: Products can include various substituted amines or alcohols.
Scientific Research Applications
Chemistry:
Molecular Linker: 3-Amino-1-propanol is often used as a molecular linker in the preparation of polyurethanes and poly(propyl ether imine) dendrimers.
Synthesis of Medicinal Compounds: It serves as a key starting material in the total synthesis of compounds like (−)-ephedradine A and tedanalactam.
Biology and Medicine:
Drug Delivery: It is used in the development of drug delivery systems, particularly for oligonucleotide drugs.
Beta-lactam Antibiotics: It is a starting material in the preparation of beta-lactam antibiotics.
Industry:
Comparison with Similar Compounds
- 4-Amino-1-butanol
- 5-Amino-1-pentanol
- 6-Amino-1-hexanol
- Ethanolamine
- Triethylamine
Comparison:
- 4-Amino-1-butanol: Similar structure but with an additional carbon atom, making it slightly more hydrophobic.
- 5-Amino-1-pentanol and 6-Amino-1-hexanol: Longer carbon chains increase hydrophobicity and decrease solubility in water.
- Ethanolamine: Shorter chain, making it more hydrophilic and less sterically hindered.
- Triethylamine: Tertiary amine, significantly different in reactivity and steric properties.
3-Amino-1-propanol-d4 is unique due to its deuterium atoms, which make it particularly useful in NMR spectroscopy and other isotopic studies.
Properties
IUPAC Name |
3-amino-2,2,3,3-tetradeuteriopropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO/c4-2-1-3-5/h5H,1-4H2/i1D2,2D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUGQZFFCHPXWKQ-LNLMKGTHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CO)C([2H])([2H])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
79.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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